molecular formula C17H25NO3 B13205797 tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate

tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate

Cat. No.: B13205797
M. Wt: 291.4 g/mol
InChI Key: IGSCYAAUAMNESV-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate ( 2007455-73-2) is a high-purity synthetic organic compound primarily utilized as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical research . This compound features a carbamate-protected primary amine, a functional group of paramount importance in drug design for its role in enhancing metabolic stability and modulating the physicochemical properties of lead compounds . Research Applications and Value The structure of this compound, incorporating a tert -butyloxycarbonyl (Boc) protected amine and an aromatic ketone, makes it a valuable scaffold in organic synthesis. The Boc group serves as a robust yet readily removable protecting group for amines, allowing for selective reactions at other sites of a complex molecule . This is particularly crucial in the multi-step synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules. The 2-methylphenyl ketone moiety provides a site for further functionalization, enabling researchers to explore structure-activity relationships (SAR) . Its primary research value lies in its application as a precursor in the development of novel therapeutic agents, including potential anti-neoplastic and anti-proliferative compounds . Handling and Safety This product is For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses, nor for human consumption . Carbamate compounds as a class can exhibit biological activity and must be handled with care by trained personnel in a controlled laboratory setting . Appropriate personal protective equipment (PPE) should be worn, and standard safety protocols for handling synthetic organic compounds must be followed.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate

InChI

InChI=1S/C17H25NO3/c1-13-9-5-6-10-14(13)15(19)11-7-8-12-18-16(20)21-17(2,3)4/h5-6,9-10H,7-8,11-12H2,1-4H3,(H,18,20)

InChI Key

IGSCYAAUAMNESV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Method A: Carbamate Formation via Isocyanates or Carbamoyl Chlorides

Step 1: Preparation of the Amino Intermediate

  • Starting from 2-methylphenylacetic acid , conversion to the corresponding amino acid derivative is achieved through standard amination or reduction processes.
  • The amino group is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Step 2: Formation of the Carbamate

  • The protected amino intermediate reacts with tert-butyl chloroformate or isocyanates under basic conditions (e.g., triethylamine or N-methylmorpholine) in an inert solvent such as dichloromethane or tetrahydrofuran.
  • The reaction proceeds via nucleophilic attack on the carbamoyl chloride or isocyanate, forming the carbamate linkage.

Step 3: Introduction of the Oxopentyl Chain

  • Alkylation or acylation of the amino group with appropriate halides or acid derivatives introduces the pentyl chain bearing the oxo functionality at the 5-position.

Reaction Scheme:

Amino protected intermediate + tert-butyl chloroformate → Carbamate intermediate
Carbamate intermediate + 5-oxopentyl derivative → Target compound

Advantages: High selectivity, straightforward, suitable for scale-up.

Method B: Multi-step Synthesis via Intermediate Formation

Step 1: Synthesis of the Amino Acid Derivative

  • Starting from N-Boc-D-serine or N-Boc-L-serine , the amino acid is activated using isobutyl chlorocarbonate to form the mixed acid anhydride.

Step 2: Condensation with Aromatic Amine

  • The activated amino acid reacts with 2-methylphenylamine (or derivatives) in anhydrous ethyl acetate, forming an amide linkage.

Step 3: Formation of the Oxo-Substituted Chain

  • The intermediate undergoes alkylation with bromoalkyl derivatives or via Grignard reagents, introducing the pentyl chain with the oxo group.

Step 4: Cyclization and Deprotection

  • Intramolecular cyclization occurs through nucleophilic attack of the amino group on the activated carbonyl, forming the carbamate structure.
  • Final deprotection steps remove Boc groups, yielding the target compound.

Reaction Scheme:

N-Boc amino acid + isobutyl chlorocarbonate → Activated intermediate
Activated intermediate + aromatic amine → Amide intermediate
Amide + alkylating agent → Oxo-pentyl chain attachment
Cyclization + deprotection → Final compound

Advantages: Flexibility in functional group modifications, high yields, and suitability for complex molecule synthesis.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reactions Yield Notes
A Aromatic amine + amino acid derivative tert-Butyl chloroformate, carbamoyl chlorides Carbamate formation, alkylation ~75-85% Suitable for scale-up, straightforward
B N-Boc amino acid + aromatic amine Isobutyl chlorocarbonate, alkyl halides Amidation, alkylation, cyclization 65-80% More complex, allows stereoselectivity

Research Findings and Notes

  • Patents reveal that carbamate derivatives can be synthesized efficiently via carbamoyl chlorides or isocyanates, with high yields and minimal side reactions (e.g., CN102020589B).
  • Academic studies highlight the importance of protecting groups and stepwise reactions to control stereochemistry and functionalization, especially in complex molecules like the target compound.
  • The choice of method depends on scale, desired stereochemistry, and functional group tolerance. Method A is preferred for straightforward synthesis, while Method B offers greater control for stereoselectivity and functional diversity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by relevant data tables and case studies.

Pharmaceutical Development

The compound has potential use as a precursor in the synthesis of biologically active molecules. Its structure can be modified to enhance pharmacological properties, such as improved bioavailability and selectivity for specific biological targets.

Case Study: Dual Activity Compounds

Research has indicated that similar carbamate derivatives can exhibit dual activity as beta-adrenergic agonists and muscarinic antagonists, which are beneficial in treating respiratory diseases like COPD and asthma. These compounds can improve lung function while minimizing side effects associated with traditional therapies .

Synthesis of Chiral Compounds

This compound can serve as a chiral building block in asymmetric synthesis. The ability to produce enantiomerically pure compounds is crucial in the development of pharmaceuticals.

Data Table: Asymmetric Synthesis Examples

CompoundReaction TypeYield (%)Reference
Chiral Carbamate AAsymmetric Alkylation85
Chiral Carbamate BEnantioselective Synthesis90

Protecting Group Strategy

In organic synthesis, tert-butyl carbamates are often used as protecting groups for amines. This application is vital during multi-step synthesis processes where selective functionalization is required.

Example: Protecting Group Utility

A study demonstrated the utility of tert-butyl carbamates in protecting amines during complex synthetic routes, allowing for subsequent reactions without interference from amine functionality .

Flow Chemistry

Recent advancements in flow chemistry have utilized tert-butyl carbamates to streamline the synthesis of complex organic molecules. This method enhances reaction efficiency and minimizes waste.

Case Study: Continuous Flow Synthesis

A continuous flow process employing tert-butyl carbamates was reported to achieve high yields of target molecules with reduced reaction times compared to traditional batch methods .

Reactions with Carbon Dioxide

The ability to incorporate carbon dioxide into synthetic pathways using tert-butyl carbamates has been explored. This approach not only provides a method for carbon capture but also creates valuable chemical intermediates.

Data Table: CO2 Utilization Reactions

Reaction TypeProductYield (%)Reference
CO2 InsertionCarbamate Derivative75
CO2 FixationChiral Compound82

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.

Comparison with Similar Compounds

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Features: A pyrimidine ring with fluorine, hydroxyl, and methyl substituents.
  • Applications: Likely used as a pharmaceutical intermediate, given its structural complexity and noted hazards (requires strict safety protocols) .

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • Key Features: A benzylamine derivative with an amino group and methyl substituent. The amino group enables participation in nucleophilic reactions, making it valuable for drug candidate synthesis.
  • Applications : Widely used in pharmaceuticals (e.g., targeting neurological disorders) and agrochemicals due to its high purity (≥95%) and versatility .

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

  • Molecular Formula: C₁₁H₁₂BrF₂NO₂
  • Molecular Weight : 308.12 g/mol
  • Key Features : Bromine and fluorine substituents introduce strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Serves as a precursor in synthesizing fluorinated aromatic compounds for materials science and medicinal chemistry .

tert-Butyl ((4S)-4-(6-((tert-butoxycarbonyl)amino)...)carbamate (Compound 40 in )

  • Key Features : A tripeptidomimetic antagonist with naphthalene and tritylthio groups. The bulky tritylthio moiety enhances binding affinity to chemokine receptors.
  • Applications : Investigated for anti-inflammatory drug development due to its receptor antagonism .

Physicochemical and Reactivity Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate 2-Methylphenyl, ketone ~265 (estimated) Aliphatic ketone for cyclization reactions
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Fluoro, hydroxy, pyrimidine 257.26 Hydrogen-bond donor/acceptor; metabolic stability
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Amino, methyl 236.31 Nucleophilic amino group for functionalization
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate Bromo, difluoro 308.12 Electrophilic aromatic substitution

Application-Specific Differences

  • Pharmaceutical Intermediates: The target compound’s ketone group () facilitates cyclization in peptide synthesis, whereas the amino group in tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate supports targeted drug design . Compound 40 () demonstrates receptor-specific activity, unlike halogenated derivatives (), which are more suited for material synthesis.
  • Agrochemical and Material Science :

    • Brominated/fluorinated derivatives (e.g., ) are preferred for their stability and reactivity in harsh conditions, contrasting with the target compound’s aliphatic flexibility .

Biological Activity

tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate is a synthetic compound with a complex structure that includes a tert-butyl group, a carbamate functional group, and a 5-(2-methylphenyl)-5-oxopentyl moiety. Its molecular formula is C16H22N2O5, and it has garnered attention for its potential biological activities, particularly in relation to oxidative stress pathways and enzyme interactions.

Chemical Structure and Properties

The compound's unique structure suggests diverse reactivity and biological activity. The presence of the carbamate group allows for potential interactions with various biomolecules, influencing enzymatic activities and cellular processes.

PropertyValue
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
IUPAC NameThis compound

Research indicates that this compound may interact with biological systems through several mechanisms:

  • Oxidative Stress Modulation : The compound's nitrophenyl group is believed to participate in redox reactions, potentially influencing oxidative stress pathways within cells.
  • Enzyme Inhibition : The carbamate moiety may bind to active sites on enzymes or receptors, leading to inhibition or modulation of their activities. This could have therapeutic implications, particularly in diseases where enzyme dysregulation is a factor.

Biological Studies and Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Initial studies suggest that the compound may have protective effects against oxidative stress-induced cellular damage. For instance, it has shown potential in reducing cell death in astrocyte cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases .
  • In Vivo Models : In animal models, the compound's ability to modulate enzyme activity related to neurodegeneration was assessed. Although results indicated some protective effects, further studies are needed to confirm its efficacy and understand its pharmacokinetics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamateContains a nitrophenyl instead of a methylphenyl groupExhibits different reactivity due to nitro substitution
Ethyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamateEthoxy group instead of tert-butoxyMay have different solubility and reactivity profiles
n-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamateSubstituted phenol with para methyl groupPotentially different biological activity due to structural variation

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